FMF-04-159-2, with the chemical identifier 2364489-81-4, is a potent covalent inhibitor specifically targeting cyclin-dependent kinase 14, also known as CDK14. This compound is part of a broader class of inhibitors that interact with the TAIRE family of kinases, which includes CDK15, CDK16, CDK17, and CDK18. FMF-04-159-2 has been characterized for its ability to irreversibly bind to its target enzymes, enhancing its inhibitory effects compared to reversible inhibitors. The compound is particularly significant in the context of cancer therapy and neurodegenerative diseases due to its role in regulating cell cycle progression and transcriptional control .
The synthesis of FMF-04-159-2 involves multiple steps that typically include the formation of key intermediates through organic reactions such as condensation and cyclization. The synthetic pathway is designed to optimize the compound's potency and selectivity towards CDK14 while minimizing off-target effects. The structure of FMF-04-159-2 features a pyrazole amide motif, which is crucial for its binding affinity to CDK14 and other kinases within the TAIRE family .
FMF-04-159-2 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with target kinases.
This structure includes multiple aromatic rings and heterocycles that contribute to its biological activity and specificity towards cyclin-dependent kinases.
FMF-04-159-2 undergoes several chemical reactions that are essential for its functionality and potential modifications.
These reactions are critical for both understanding the compound's stability and potential reactivity in biological systems.
FMF-04-159-2 acts primarily as a covalent inhibitor of cyclin-dependent kinase 14.
FMF-04-159-2 exhibits several physical and chemical properties that are relevant for its application in scientific research.
FMF-04-159-2 has significant potential applications in various scientific fields:
The human kinome comprises 20 CDKs categorized into three functional subgroups:
TAIRE kinases diverge structurally from other CDKs by featuring:
CDK14 (PFTAIRE1/PFTK1) partners with cyclin Y (CCNY) or cyclin Y-like 1 (CCNYL1) to regulate:
Table 1: TAIRE Kinase Functions and Disease Associations
Kinase | Cyclin Partner | Reported Functions | Disease Relevance |
---|---|---|---|
CDK14 (PFTAIRE1) | Cyclin Y, Cyclin Y-like 1 | LRP6 phosphorylation, mitotic progression | Colorectal cancer amplification, poor prognosis |
CDK16 (PCTAIRE1) | Cyclin Y | Vesicle trafficking, neuronal differentiation | Hepatocellular carcinoma, melanoma |
CDK17 (PCTAIRE2) | Cyclin Y | Neurite outgrowth, synaptic regulation | Breast cancer progression |
CDK18 (PCTAIRE3) | Cyclin Y | DNA damage response | Pancreatic cancer survival |
Conventional type I CDK inhibitors (e.g., flavopiridol, AT7519) compete with ATP in the conserved catalytic cleft, resulting in:
FMF-04-159-2 exploits a rare Cys218 residue in CDK14’s hinge 7 region, absent in other CDKs except JNK1-3. This residue’s nucleophilicity enables covalent bond formation with acrylamide warheads [3] [7]. Design strategy involved:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7